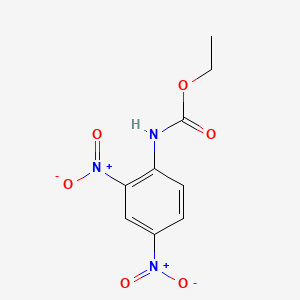

Ethyl N-(2,4-dinitrophenyl)carbamate

Description

Position within Aromatic Carbamate (B1207046) Chemistry and Nitroaromatic Compounds

Ethyl N-(2,4-dinitrophenyl)carbamate integrates two key functional groups that dictate its chemical character: the aromatic carbamate and the dinitrophenyl moiety. Aromatic carbamates are a class of organic compounds recognized for their diverse applications, ranging from pharmaceuticals to agrochemicals. The carbamate group (-NHCOO-) itself is a critical structural motif in many biologically active molecules.

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring, are staples in the chemical industry, with applications as explosives, dyes, and synthetic intermediates. nih.govnih.gov The strong electron-withdrawing nature of the nitro groups significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack. nih.gov In this compound, the two nitro groups at the 2 and 4 positions of the phenyl ring create a highly electron-deficient aromatic system, which in turn modulates the properties of the attached carbamate linkage.

The interplay between the electron-donating potential of the carbamate's nitrogen atom and the potent electron-withdrawing effect of the dinitrophenyl group establishes a unique electronic environment within the molecule. This electronic tug-of-war is central to its reactivity and potential for further chemical transformations.

Below is a table summarizing the key physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₉N₃O₆ |

| Molecular Weight | 255.19 g/mol |

| Appearance | Solid (predicted) |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 4 |

| Exact Mass | 255.049133 g/mol |

| Monoisotopic Mass | 255.049133 g/mol |

| Topological Polar Surface Area | 137 Ų |

| Heavy Atom Count | 18 |

| Data sourced from PubChem. uni.lu |

Historical Context and Evolution of Research on Dinitrophenyl Derivatives

The study of dinitrophenyl derivatives has a rich history, largely driven by the practical applications of key compounds within this class. The chemistry of nitro compounds, in general, began to flourish in the 19th century and underwent significant development throughout the 20th century. mdpi.com

One of the most prominent dinitrophenyl derivatives is 2,4-dinitrophenol (B41442) (DNP). Historically, DNP was utilized in the manufacturing of explosives and as a pesticide and herbicide. wikipedia.org In the 1930s, it gained notoriety as a weight-loss drug, a practice that was later abandoned due to its severe toxicity. wikipedia.org

Another historically significant dinitrophenyl derivative is 2,4-dinitrophenylhydrazine (B122626) (DNPH). This compound, often referred to as Brady's reagent, became a cornerstone of qualitative organic analysis for the identification of aldehydes and ketones. wikipedia.orgbris.ac.uk The reaction of DNPH with these carbonyl compounds yields brightly colored crystalline derivatives with characteristic melting points, a technique that was invaluable before the widespread availability of modern spectroscopic methods. wikipedia.orgbris.ac.uk

The research on dinitrophenyl derivatives has thus evolved from focusing on their industrial and analytical applications to more nuanced investigations into their reaction mechanisms and potential as building blocks in organic synthesis. The dinitrophenyl group's ability to act as a leaving group and to activate the aromatic ring to nucleophilic substitution has been a subject of continuous interest in the field of organic chemistry.

Unaddressed Research Questions and Future Directions for this compound

Despite the foundational knowledge of its constituent chemical classes, this compound itself remains a relatively underexplored molecule. This lack of specific research presents several opportunities for future investigation.

Unaddressed Research Questions:

Detailed Reactivity Profiling: A systematic study of the reactivity of this compound with a wide range of nucleophiles and electrophiles is yet to be comprehensively undertaken. Understanding how the dinitrophenyl and carbamate moieties cooperatively or competitively influence reaction outcomes is a key unanswered question.

Mechanistic Studies: The precise mechanisms of its potential reactions, including nucleophilic aromatic substitution at the dinitrophenyl ring or reactions involving the carbamate group, warrant detailed kinetic and computational investigation.

Solid-State Structure and Polymorphism: The crystalline structure of this compound has not been extensively characterized. Studies on its solid-state packing, potential for polymorphism, and intermolecular interactions could provide valuable insights into its physical properties.

Biological Activity Screening: While many carbamates and nitroaromatics exhibit biological activity, this compound has not been widely screened for potential applications in areas such as medicinal chemistry or as an agrochemical.

Future Research Directions:

Synthetic Intermediate: The activated nature of the dinitrophenyl ring suggests that this compound could serve as a versatile intermediate in the synthesis of more complex molecules. Research could focus on developing synthetic methodologies that leverage the dinitrophenyl group as a leaving group to introduce other functionalities.

Computational Modeling: In-depth computational studies could predict the molecule's electronic structure, spectroscopic properties, and reactivity. Such studies could guide future experimental work and provide a deeper understanding of its chemical behavior.

Materials Science Applications: The presence of nitro groups, known for their role in energetic materials and nonlinear optical materials, suggests that dinitrophenyl carbamates could be explored for potential applications in materials science.

Comparative Studies: A comparative study of the physicochemical and reactive properties of this compound with its isomers (e.g., with nitro groups at different positions) and analogues (e.g., with different alkyl groups on the carbamate) would provide a more complete understanding of structure-property relationships within this class of compounds.

Structure

3D Structure

Properties

CAS No. |

35411-68-8 |

|---|---|

Molecular Formula |

C9H9N3O6 |

Molecular Weight |

255.18 g/mol |

IUPAC Name |

ethyl N-(2,4-dinitrophenyl)carbamate |

InChI |

InChI=1S/C9H9N3O6/c1-2-18-9(13)10-7-4-3-6(11(14)15)5-8(7)12(16)17/h3-5H,2H2,1H3,(H,10,13) |

InChI Key |

DTOSWNOZWVEWSX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Synthetic Strategies

Design and Development of Synthetic Routes for Ethyl N-(2,4-dinitrophenyl)carbamate

The construction of the target molecule can be approached from several perspectives, primarily by forming the C-N bond between the aromatic ring and the carbamate (B1207046) nitrogen, or by building the carbamate functionality onto a pre-existing 2,4-dinitroaniline (B165453) core.

The primary precursors for the synthesis of the dinitrophenyl portion of the molecule are derived from dinitrated benzene, typically 2,4-dinitrophenol (B41442) or its derivatives. A common and effective strategy involves the use of a 2,4-dinitrophenyl compound with a good leaving group at the C1 position, such as 1-chloro-2,4-dinitrobenzene (B32670) or 1-fluoro-2,4-dinitrobenzene. The fluorine-substituted precursor is generally more reactive towards nucleophilic aromatic substitution (SNAr).

The carbamate portion is introduced using ethyl carbamate (urethane) or its corresponding nitrogen anion. An alternative pathway involves starting with 2,4-dinitroaniline and reacting it with an ethyl-containing acylating agent like ethyl chloroformate. This method builds the carbamate group directly onto the aromatic amine.

A third approach utilizes activated carbonate reagents. For instance, reacting 2,4-dinitrophenol with an activating agent like phosgene (B1210022) or a chloroformate can generate a highly reactive intermediate, which then reacts with an amine to form the carbamate. nih.gov Specifically, reagents such as p-nitrophenyl chloroformate are often used to create activated carbonates that readily react with amines to yield carbamates. nih.govresearchgate.net

The success of the synthesis hinges on the careful optimization of reaction parameters. The choice of solvent, catalyst, and temperature is critical for achieving high yields and minimizing side reactions.

Solvent Systems: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cationic species without strongly interacting with the nucleophile. Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are common choices that facilitate the reaction between the dinitrophenyl precursor and the carbamate nucleophile. researchgate.net

Catalysis: The reaction is often base-catalyzed to enhance the nucleophilicity of the carbamate nitrogen. A non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or sodium carbonate (Na₂CO₃), is employed to deprotonate the N-H bond of ethyl carbamate, generating a more potent nucleophile. The choice of base is crucial to avoid competing reactions.

Temperature Control: Temperature plays a significant role in controlling the reaction rate and selectivity. While heating can accelerate the reaction, it may also promote the formation of undesired byproducts. For highly activated substrates like 1-fluoro-2,4-dinitrobenzene, the reaction may proceed efficiently at room temperature or with gentle heating. beilstein-journals.org In contrast, less reactive precursors like 1-chloro-2,4-dinitrobenzene might require higher temperatures. In some syntheses of related carbamates, very low temperatures (e.g., -78 °C) have been used to achieve high yields and selectivity. google.com

Below is a table summarizing typical conditions for related carbamate syntheses.

| Parameter | Condition | Rationale |

| Solvent | Acetonitrile, Dichloromethane, DMF | Polar aprotic solvents stabilize intermediates in SNAr reactions. google.comresearchgate.net |

| Catalyst | Triethylamine, Sodium Carbonate, DBU | Acts as a base to deprotonate the amine/carbamate nucleophile, increasing its reactivity. researchgate.netresearchgate.net |

| Temperature | 0 °C to 60 °C | Balances reaction rate against the formation of byproducts. Highly activated systems may require cooling. google.combeilstein-journals.org |

Maximizing the yield and ensuring the high purity of the final product are paramount. azom.com This involves a combination of in-process controls and downstream processing techniques.

Reaction Monitoring: The progress of the reaction can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). google.com This allows for the determination of the optimal reaction time, preventing the formation of degradation products from prolonged exposure to heat or reagents.

Purification Methods: After the reaction is complete, the crude product must be purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective method for crystalline solids. Column chromatography can also be used for more challenging separations.

Efficient Isolation: Modern techniques in chemical manufacturing aim to streamline the isolation process to minimize product loss. azom.com The use of an Agitated Nutsche Filter Dryer (ANFD) allows for filtration, washing, and drying to be performed in a single contained unit, which can significantly improve yield and purity by reducing manual transfers and exposure to contaminants. azom.com

Functional Group Interconversions and Derivatization Approaches

The structure of this compound offers two main sites for further chemical modification: the ethyl ester group and the aromatic ring system.

The ethyl group of the carbamate can be modified through several functional group interconversion (FGI) reactions. The most direct approach is transesterification, where the ethyl group is exchanged for a different alkyl or aryl group. This is typically achieved by reacting the carbamate with an excess of another alcohol (R'-OH) under either acidic or basic catalysis.

Another potential modification involves the hydrolysis of the ethyl ester to the corresponding carbamic acid. However, N-aryl carbamic acids are often unstable and may decarboxylate to form 2,4-dinitroaniline. If the carbamic acid could be trapped in situ, it could potentially be converted into other functional groups.

The chemical behavior of the dinitrophenyl ring is dominated by the powerful electron-withdrawing effects of the two nitro groups. These groups are located at the ortho and para positions relative to the carbamate substituent.

The strong -I (inductive) and -R (resonance) effects of the nitro groups render the aromatic ring highly electron-deficient. This has several important consequences:

Activation towards Nucleophilic Aromatic Substitution (SNAr): The ring is highly activated for SNAr reactions. researchgate.netresearchgate.net Any remaining leaving groups on the ring (e.g., a halogen) would be readily displaced by nucleophiles. The electron deficiency is particularly pronounced at the carbons ortho and para to the nitro groups.

Acidity of N-H Proton: The electron-withdrawing nature of the ring increases the acidity of the carbamate N-H proton, making it easier to deprotonate.

Spectroscopic Properties: The electronic structure significantly influences the compound's spectroscopic properties, such as its UV-Vis absorption and NMR chemical shifts.

The table below summarizes the electronic influence of the substituents.

| Substituent | Position | Electronic Effect | Impact on Ring Reactivity |

| -NO₂ | 2 (ortho) | Strong -I, -R | Strongly deactivating for electrophilic substitution; strongly activating for nucleophilic substitution. |

| -NO₂ | 4 (para) | Strong -I, -R | Strongly deactivating for electrophilic substitution; strongly activating for nucleophilic substitution. |

| -NHC(O)OEt | 1 | -I, +R | The +R effect is largely overcome by the powerful deactivating effects of the two nitro groups. |

Advanced Spectroscopic Characterization and Structural Analysis

Comprehensive Spectroscopic Fingerprinting

Spectroscopic analysis provides the foundational data for the structural elucidation of Ethyl N-(2,4-dinitrophenyl)carbamate. By combining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and optical spectroscopy (FTIR, UV-Vis), a complete picture of the molecule's connectivity and electronic environment can be assembled.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is paramount for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra reveal the chemical environment of each hydrogen and carbon atom, respectively.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the dinitrophenyl ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The aromatic protons on the dinitrophenyl ring would appear as complex multiplets in the downfield region, typically between 8.0 and 9.5 ppm, due to the strong electron-withdrawing effects of the two nitro groups. A broad singlet for the N-H proton is also anticipated.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carbamate (B1207046) group is expected to have a chemical shift in the range of 150-160 ppm. Carbons of the ethyl group would appear in the upfield region, while the aromatic carbons would be observed between 120 and 150 ppm. The carbons directly attached to the nitro groups would be significantly shifted downfield.

Note: The following tables contain predicted or estimated data based on the analysis of structurally similar compounds, as specific experimental data for this compound is not widely available in published literature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.35 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.30 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~8.40 | Doublet | 1H | Aromatic C-H |

| ~8.80 | Doublet of Doublets | 1H | Aromatic C-H |

| ~9.20 | Doublet | 1H | Aromatic C-H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~14.5 | -O-CH₂-CH₃ |

| ~63.0 | -O-CH₂ -CH₃ |

| ~120-148 | Aromatic Carbons |

Mass Spectrometric (MS) Analysis: Fragmentation Pathways and Exact Mass Determination

Mass spectrometry is used to determine the molecular weight and formula of a compound with high precision. The monoisotopic mass of this compound (C₉H₉N₃O₆) is calculated to be 255.0491 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this exact mass, validating the elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. Key fragmentation pathways would likely involve the cleavage of the carbamate group and fragmentation of the dinitrophenyl moiety. Common fragmentation patterns for carbamates include the loss of the alkoxy group (-OCH₂CH₃) or decarboxylation (-CO₂). libretexts.org The dinitrophenyl group can also undergo fragmentation, leading to characteristic ions.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₉H₉N₃O₆ | 255.0486 |

| [M+H]⁺ | C₉H₁₀N₃O₆ | 256.0564 |

| [M+Na]⁺ | C₉H₉N₃NaO₆ | 278.0384 |

Vibrational (FTIR) and Electronic (UV-Vis) Absorption Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands are expected.

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The 2,4-dinitrophenyl chromophore is expected to produce strong absorption bands in the UV region, corresponding to π→π* and n→π* transitions. researchgate.net

Table 4: Predicted FTIR and UV-Vis Absorption Data for this compound

| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|

| FTIR | ~3300 | N-H stretch |

| FTIR | ~3100 | Aromatic C-H stretch |

| FTIR | ~2980 | Aliphatic C-H stretch |

| FTIR | ~1730 | C=O (urethane) stretch |

| FTIR | ~1600, 1480 | Aromatic C=C stretch |

| FTIR | ~1540, 1350 | Asymmetric & Symmetric NO₂ stretch |

| FTIR | ~1220 | C-O stretch |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the crystallographic databases, analysis of similar dinitrophenyl carbamate structures allows for an informed prediction of its solid-state architecture. nih.gov

It is expected that the molecule would exhibit a nearly planar conformation for the dinitrophenyl ring, with the nitro groups potentially twisted slightly out of the plane. The carbamate functional group itself is generally planar. In the crystal lattice, intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen or a nitro group oxygen of a neighboring molecule would be a dominant packing force, likely forming chains or sheets.

Table 5: Predicted X-ray Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Bond Length (Å) | C=O (~1.21), N-C(O) (~1.35), C-O (~1.34), N-C(aryl) (~1.42) |

| Key Bond Angle (°) | O=C-O (~125), O=C-N (~125), C-N-C (~120) |

Mechanistic Organic Chemistry: Reaction Pathways and Kinetic Studies

Nucleophilic Acyl Transfer Reactions and Leaving Group Effects

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including carbamates. libretexts.orgmasterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. libretexts.org In the case of Ethyl N-(2,4-dinitrophenyl)carbamate, the reaction involves the substitution of the 2,4-dinitrophenoxy group by an incoming nucleophile.

The reactivity in these reactions is largely governed by two factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group. libretexts.org The two nitro groups on the phenyl ring of this compound are powerful electron-withdrawing groups. They significantly increase the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. Concurrently, these groups stabilize the departing 2,4-dinitrophenoxide anion through resonance and inductive effects, making it an excellent leaving group (a weak base). libretexts.org This inherent reactivity allows for reactions to proceed under mild conditions with a wide range of nucleophiles.

Nucleophilic acyl substitution reactions can proceed through two primary mechanistic pathways: a stepwise process or a concerted process. psiberg.comquora.com

A stepwise mechanism , often referred to as an addition-elimination mechanism, involves the formation of a discrete tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com In this pathway, the nucleophile first attacks the carbonyl carbon, breaking the C=O π-bond and forming a transient, sp³-hybridized intermediate. This intermediate then collapses by reforming the C=O π-bond and expelling the leaving group. For activated substrates like this compound reacting with amine nucleophiles, this is the generally accepted pathway. mdpi.comresearchgate.net The reaction can be depicted as follows:

Step 1 (Addition): The nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate.

Step 2 (Elimination): The leaving group (2,4-dinitrophenoxide) is expelled, and the carbonyl double bond is restored.

A concerted mechanism , by contrast, occurs in a single step where bond formation with the nucleophile and bond cleavage with the leaving group happen simultaneously through a single transition state. psiberg.comacs.org There is no stable intermediate. While less common for highly reactive acyl compounds, concerted mechanisms have been proposed for the aminolysis of certain carbonates and thiocarbonates, particularly where the formation of a stable tetrahedral intermediate is less favorable. researchgate.netdocumentsdelivered.com

For this compound, the stepwise mechanism is strongly favored due to the ability of the carbonyl oxygen and the attached ethoxy and amino groups to stabilize the tetrahedral intermediate. Kinetic studies on analogous compounds, such as methyl 2,4-dinitrophenyl carbonate, provide compelling evidence for the stepwise pathway, often through the observation of a change in the rate-determining step, which is only possible if an intermediate exists. mdpi.comresearchgate.net

The cornerstone of the stepwise mechanism is the tetrahedral intermediate. While these intermediates are typically transient and not directly observable under normal reaction conditions, their existence is firmly supported by a large body of kinetic evidence. mdpi.com In the reaction of this compound with a neutral amine nucleophile, the resulting tetrahedral intermediate is zwitterionic (denoted as T±), possessing both a positive charge on the nitrogen of the incoming nucleophile and a negative charge on the carbonyl oxygen.

Although direct spectroscopic characterization (e.g., via NMR) of the T± intermediate for this specific reaction is not documented, its formation is inferred from nonlinear Brønsted plots in the reactions of related substrates. researchgate.net Such plots, which show a change in slope, are interpreted as evidence for a change in the rate-determining step from the breakdown of the tetrahedral intermediate (k₂) to its formation (k₁) as the nucleophile's basicity increases. mdpi.com

Kinetic Investigations: Rate Laws and Rate-Determining Steps

Kinetic studies are crucial for elucidating the detailed mechanism of a reaction. For the nucleophilic substitution reactions of this compound, the rate of reaction is typically monitored spectrophotometrically by observing the appearance of the colored 2,4-dinitrophenoxide anion. mdpi.comacs.org

Rate = k_N [Carbamate] [Nucleophile]

Here, k_N is the second-order rate constant, which provides a quantitative measure of the substrate's reactivity. mdpi.com

To simplify the determination of the second-order rate constant (k_N), kinetic experiments are commonly conducted under pseudo-first-order conditions. mdpi.comacs.org This is achieved by using a large excess of the nucleophile relative to the carbamate (B1207046) substrate. Under these conditions, the concentration of the nucleophile remains effectively constant throughout the reaction.

The rate law simplifies to:

Rate = k_obs [Carbamate]

where k_obs is the pseudo-first-order rate constant. The value of k_obs is determined from the slope of a plot of ln(A∞ - At) versus time, where A represents the absorbance of the product.

Activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), offer deeper insight into the structure and energetics of the transition state. These parameters are derived from the temperature dependence of the second-order rate constant using the Eyring equation.

| Reactant | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | Reference |

|---|---|---|---|

| 2,4-Dinitrophenyl phenyl ether | 59.3 | -69 | semanticscholar.orgresearchgate.net |

| 1-Chloro-2,4-dinitrobenzene (B32670) | 40.9 | -101 | semanticscholar.orgresearchgate.net |

The large, negative values for the entropy of activation (ΔS‡) observed in these systems are particularly informative. semanticscholar.org They indicate a significant loss of entropy in proceeding from the reactants to the transition state. This is consistent with a bimolecular reaction that proceeds through a highly ordered, sterically crowded transition state, which strongly supports the formation of a tetrahedral intermediate (the addition-elimination mechanism). semanticscholar.org

Quantitative Structure-Reactivity Relationships (QSAR): Hammett and Brønsted Correlations

Quantitative structure-reactivity relationships (QSAR) are powerful tools used to correlate changes in the structure of reactants with changes in reaction rates. For nucleophilic acyl substitution reactions, the most common QSAR tools are Hammett and Brønsted correlations. mdpi.com

The Brønsted equation relates the logarithm of the rate constant (log k_N) to the pKa of the conjugate acid of the nucleophile:

log k_N = β_nuc * pKa + C

The Brønsted coefficient, β_nuc, provides a measure of the sensitivity of the reaction rate to the basicity of the nucleophile. Its value typically ranges from 0 to 1 and is interpreted as an indicator of the extent of bond formation between the nucleophile and the carbonyl carbon in the rate-determining transition state. mdpi.com A large β_nuc value (e.g., > 0.8) suggests a late transition state with significant bond formation, while a small value (e.g., < 0.3) suggests an early transition state. researchgate.net

The Hammett equation correlates reaction rates with the electronic properties of substituents on the aromatic rings of either the nucleophile or the leaving group:

log(k/k₀) = ρσ

The reaction constant, ρ (rho), measures the susceptibility of the reaction to substituent effects, while σ (sigma) is a parameter that quantifies the electronic effect (electron-donating or -withdrawing) of a particular substituent. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge that develops in the transition state. Conversely, a negative ρ value signifies that electron-donating groups accelerate the reaction by stabilizing a positive charge. mdpi.com

Kinetic data from the aminolysis of related 2,4-dinitrophenyl carbonates demonstrate the utility of these correlations.

| Substrate | Nucleophile Type | β_nuc Value | Mechanism Interpretation | Reference |

|---|---|---|---|---|

| Methyl 2,4-dinitrophenyl carbonate | Quinuclidines | 0.51 | Concerted | researchgate.netacs.org |

| Methyl 2,4-dinitrophenyl carbonate | Sec. Alicyclic Amines | 0.48 | Concerted | researchgate.netacs.org |

| Phenyl 2,4-dinitrophenyl carbonate | Sec. Alicyclic Amines | 0.39 | Concerted | researchgate.netacs.org |

| Methyl 4-nitrophenyl carbonate | Sec. Alicyclic Amines | Curved (1.0 to 0.3) | Stepwise (change in RDS) | researchgate.netacs.org |

As shown in the table, linear Brønsted plots with β_nuc values around 0.4-0.5 for the reactions of 2,4-dinitrophenyl carbonates are interpreted as evidence for concerted mechanisms. researchgate.net In contrast, the reaction of the less activated methyl 4-nitrophenyl carbonate shows a curved Brønsted plot, which is a classic indicator of a stepwise mechanism with a change in the rate-determining step. researchgate.netacs.org This highlights how the interplay between the substrate's reactivity and the nucleophile's basicity dictates the precise mechanistic details, all of which can be probed using these powerful QSAR tools.

Analysis of Substituent Electronic Effects (ρ values)

The electronic effects of substituents on the rate of reactions involving compounds structurally analogous to this compound are quantitatively assessed using the Hammett equation, which relates the logarithm of the reaction rate constant to a substituent constant (σ) and a reaction constant (ρ). The ρ value provides insight into the charge development in the transition state of the rate-determining step.

For nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of 2,4-dinitrophenyl derivatives, a significant positive ρ value is typically observed. This indicates that the reaction is highly sensitive to the electronic nature of the substituents on the nucleophile or the aromatic ring, and that there is a buildup of negative charge in the transition state. Electron-withdrawing groups on the aromatic ring of the substrate stabilize the negatively charged Meisenheimer intermediate, thus accelerating the reaction. Conversely, electron-donating groups destabilize this intermediate and slow down the reaction.

In studies of related N-aryl pyridylcarbamates undergoing hydrolysis, a Hammett plot using σ⁻ values (for substituents that can donate electrons through resonance) yielded a ρ value of +2.45. researchgate.net For the reactions of 2,4-dinitrophenyl 5-substituted-2-furoates with 4-substituted phenoxides, ρ(x) values (for substituents on the phenoxide nucleophile) were found to be between 3.18 and 3.56. mdpi.com These large, positive ρ values are consistent with a mechanism where a significant negative charge develops on the atom of the nucleophile that is attacking the substrate in the transition state. This supports a mechanism where the nucleophilic attack is the rate-determining step. mdpi.com

| Reaction System | ρ Value | Interpretation |

|---|---|---|

| Hydrolysis of N-aryl pyridylcarbamates | +2.45 | Significant negative charge buildup in the transition state, reaction is sensitive to substituent effects. |

| Reaction of 2,4-dinitrophenyl 5-substituted-2-furoates with 4-substituted phenoxides | +3.18 to +3.56 | Substantial negative charge accumulation at the attacking atom of the nucleophile in the transition state. |

Probing Nucleophile and Leaving Group Characteristics (β values)

The Brønsted equation is a powerful tool for investigating the relationship between the basicity of a nucleophile or the acidity of a leaving group and the reaction rate. The Brønsted coefficient, β (often denoted as βnuc for the nucleophile and βlg for the leaving group), provides information about the extent of bond formation or cleavage in the transition state.

For nucleophilic attack, the βnuc value reflects the degree of bond formation between the nucleophile and the substrate in the transition state. A large βnuc value (approaching 1.0) suggests a late transition state with extensive bond formation, while a small value indicates an early transition state. In the reaction of 2,4-dinitrophenyl 5-substituted-2-furoates with aryloxides, the βnuc values were determined to be in the range of 0.81 to 0.84. mdpi.com This suggests a significant degree of bond formation in the transition state. Similarly, a study on the reaction of 2,4-dinitrophenyl methyl carbonates with benzenethiolate (B8638828) anions reported a β value of 0.9, also indicating a transition state with a high degree of C-S bond formation. nih.gov

The characteristics of the leaving group are also crucial. The 2,4-dinitrophenoxide moiety is an excellent leaving group due to the ability of the electron-withdrawing nitro groups to stabilize the resulting negative charge. The rate of nucleophilic substitution is often dependent on the pKa of the leaving group's conjugate acid. For a series of 2,4-dinitrobenzene derivatives reacting with hydrazine (B178648) in DMSO, the departure of the leaving group was found to be the rate-determining step. researchgate.net A study on the hydrazinolysis of various 2,4-dinitrobenzene derivatives with different leaving groups in DMSO yielded a small βlg value of -0.18. This suggests that in the transition state, bond formation to the nucleophile is well advanced while bond cleavage to the leaving group has only proceeded to a small extent. researchgate.net

| Reaction System | β Value | Interpretation |

|---|---|---|

| Reaction of 2,4-dinitrophenyl 5-substituted-2-furoates with aryloxides (βnuc) | 0.81 - 0.84 | Significant bond formation between the nucleophile and the substrate in the transition state. |

| Reaction of 2,4-dinitrophenyl methyl carbonates with benzenethiolates (βnuc) | 0.9 | Late transition state with extensive C-S bond formation. |

| Hydrazinolysis of 2,4-dinitrobenzene derivatives in DMSO (βlg) | -0.18 | Advanced bond formation to the nucleophile and a small extent of bond cleavage to the leaving group in the transition state. |

Solvent Polarity and Medium Effects on Reaction Kinetics

The polarity of the solvent can have a profound effect on the rates of reactions involving polar or charged species. For SNAr reactions, where a charged intermediate (the Meisenheimer complex) is formed, the solvent's ability to stabilize this intermediate is a key factor.

Generally, polar aprotic solvents are effective at solvating cations, leaving the anion relatively free and highly reactive. In the context of reactions involving this compound, an increase in solvent polarity is expected to stabilize the transition state, which has a greater charge separation than the reactants, thereby increasing the reaction rate. For instance, the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine is significantly faster in the polar aprotic solvent DMSO compared to less polar solvents like acetonitrile (B52724) and methanol (B129727). semanticscholar.org

In mixed solvent systems, the effects can be more complex. In the reaction of 1-chloro-2,4,6-trinitrobenzene with aniline (B41778) in toluene, the addition of small amounts of methanol initially caused a slight decrease in the reaction rate, which was followed by an increase at higher methanol concentrations. The initial decrease may be due to the formation of less nucleophilic amine-methanol aggregates, while the subsequent increase is attributed to the rising polarity of the medium. primescholars.com For base-catalyzed reactions, the presence of a protic solvent like methanol can lead to a remarkable rate increase due to its ability to solvate the leaving group and participate in proton transfer steps. primescholars.com

Computational Chemistry and Theoretical Prediction

Electronic Structure Calculations and Quantum Chemical Modeling

Electronic structure calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation approximately to determine the distribution of electrons and the resulting molecular characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground-state properties of molecules like Ethyl N-(2,4-dinitrophenyl)carbamate. By using functionals such as B3LYP with a basis set like 6-311+G(d,p), researchers can calculate optimized molecular geometry, including key bond lengths and angles, which are expected to be in good agreement with experimental data if available. researchgate.netnih.gov

DFT calculations allow for the determination of various thermodynamic parameters and reactivity descriptors. The optimized geometry reveals a structure where the dinitrophenyl ring and the carbamate (B1207046) group are linked, with expected planarity in the phenyl ring and specific orientations of the nitro and ethyl carbamate groups. Theoretical calculations for related dinitrophenyl derivatives have shown that optimized geometries can accurately reproduce crystal structure parameters. researchgate.net For highly functionalized molecules, DFT is also used to compare the calculated structure with experimentally determined solid-state structures. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) (Note: The following data is illustrative of typical results from DFT calculations, as specific literature values for this exact compound are not available.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| N-H | ~1.01 Å | |

| C-N (carbamate) | ~1.37 Å | |

| C-N (nitro) | ~1.48 Å | |

| N=O | ~1.23 Å | |

| Bond Angle | O=C-N | ~125° |

| C-N-H | ~115° |

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for understanding the charge distribution within a molecule and predicting its reactive sites. libretexts.org The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential regions. researchgate.net

For this compound, the MEP map would show:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are typically localized over the electronegative oxygen atoms of the carbonyl and nitro groups. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and indicate sites for nucleophilic attack. The hydrogen atom of the N-H group in the carbamate linkage and the aromatic protons are expected to be in positive potential regions. researchgate.net

Zero Potential Regions (Green): These represent areas of neutral potential.

The analysis of MEP maps is vital for predicting intermolecular interactions, such as hydrogen bonding, and understanding how the molecule will interact with biological receptors or other reactants. walisongo.ac.id The significant charge separation due to the electron-withdrawing nitro groups and the polar carbamate moiety makes MEP analysis particularly insightful for this compound.

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: This orbital acts as an electron donor. For this compound, the HOMO is likely distributed over the carbamate linkage and the phenyl ring.

LUMO: This orbital acts as an electron acceptor. The strong electron-withdrawing nature of the two nitro groups suggests that the LUMO will be predominantly localized on the dinitrophenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. nih.gov

A large gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

A small gap indicates that the molecule is more reactive and easily polarizable. researchgate.net

From the HOMO and LUMO energy values, global reactivity descriptors such as chemical hardness, softness, chemical potential, and electrophilicity index can be calculated to further quantify the molecule's reactivity. researchgate.netedu.krd

Table 2: Predicted FMO Properties and Reactivity Descriptors (Illustrative) (Note: These values are illustrative and depend on the computational method and basis set used. Specific literature values for this compound are not available.)

| Property | Predicted Value (eV) |

|---|---|

| EHOMO | ~ -7.5 eV |

| ELUMO | ~ -3.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |

| Ionization Potential (I) | ~ 7.5 eV |

| Electron Affinity (A) | ~ 3.0 eV |

| Electronegativity (χ) | ~ 5.25 eV |

| Chemical Hardness (η) | ~ 2.25 eV |

Computational methods can predict various spectroscopic data, which is invaluable for interpreting experimental spectra.

IR and Raman Spectra: DFT calculations can predict the vibrational frequencies of the molecule. cardiff.ac.uk These theoretical frequencies, when properly scaled, typically show good agreement with experimental FT-IR and FT-Raman spectra. materialsciencejournal.orgresearchgate.net For this compound, characteristic vibrational modes would include N-H stretching, C=O stretching of the carbamate group, and symmetric and asymmetric stretching of the N-O bonds in the nitro groups. mdpi.com

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum. The calculations can help assign the nature of these transitions, often corresponding to π→π* or n→π* electronic excitations within the molecule. materialsciencejournal.org

Molecular Modeling and Conformational Analysis

Molecular modeling focuses on the three-dimensional structure of molecules and their dynamic behavior. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is key to understanding its preferred shapes.

Conformational analysis involves exploring the potential energy surface (PES) of the molecule to identify stable conformers (local minima) and the global minimum energy structure. q-chem.com This is typically done by performing a "relaxed" PES scan, where specific dihedral angles are systematically varied, and the rest of the molecular geometry is optimized at each step. researchgate.netmolssi.org

For this compound, key dihedral angles to scan would include those around the C-N bond of the carbamate and the C-O bond of the ethyl group. The results of the PES scan reveal the energy barriers to rotation between different conformers. The identification of the global minimum is crucial, as this conformation represents the most populated state of the molecule at equilibrium and is often the most relevant for predicting its properties and reactivity. Studies on other carbamates have shown that they can adopt specific folded or extended conformations depending on substituent effects and intermolecular forces. rsc.orgul.ie

Dynamic Behavior and Conformational Fluctuations at the Atomic Level

The dynamic nature of this compound, like all molecules, is characterized by a range of conformational fluctuations. These motions, occurring on a picosecond to nanosecond timescale, are crucial for understanding its reactivity and interactions. Computational techniques such as molecular dynamics (MD) simulations are instrumental in exploring the conformational space of this molecule.

MD simulations model the atomic movements over time by solving Newton's equations of motion for a system of atoms and molecules. For this compound, such simulations would typically involve placing the molecule in a solvent box (e.g., water or an organic solvent) and simulating its behavior under defined temperature and pressure conditions. These simulations can reveal the preferred conformations of the molecule, the rotational barriers of its flexible dihedral angles (such as those in the ethyl and carbamate groups), and the extent of its vibrational and rotational motions.

The conformational landscape of this compound is primarily dictated by the rotation around the N-C (carbamate) and C-O (ester) bonds, as well as the orientation of the dinitrophenyl ring relative to the carbamate moiety. Theoretical calculations can predict the relative energies of different conformers.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-N-C=O) | Dihedral Angle (O=C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Planar) | 180° | 180° | 0.0 |

| B (Twisted) | 120° | 180° | 2.5 |

This table presents hypothetical data to illustrate the kind of information obtained from conformational analysis. Actual values would require specific quantum chemical calculations.

In Silico Mechanistic Probing and Transition State Characterization

Computational chemistry offers powerful tools to investigate reaction mechanisms at a molecular level. For this compound, this includes elucidating potential reaction pathways, identifying transition states, and predicting reaction kinetics.

Computational Elucidation of Reaction Pathways

A primary reaction of interest for carbamates is their hydrolysis or reaction with nucleophiles. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to map out the potential energy surface of a reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be constructed.

For instance, the alkaline hydrolysis of this compound would likely proceed through a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate group. Computational studies can model this process, identifying key intermediates such as a tetrahedral intermediate. The influence of the electron-withdrawing nitro groups on the dinitrophenyl ring on the reaction pathway can also be quantified.

Energy Barriers and Rate Constant Predictions

A critical aspect of in silico mechanistic studies is the characterization of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔE‡), which is a key determinant of the reaction rate.

Computational methods can precisely locate the geometry of the transition state and calculate its energy. From the calculated activation energy, the rate constant (k) of the reaction can be estimated using transition state theory, often expressed through the Eyring equation. These predictions, while theoretical, can provide valuable insights into the feasibility and kinetics of a reaction.

Table 2: Hypothetical Calculated Energy Barriers and Rate Constants for the Hydrolysis of this compound

| Reaction Step | Computational Method | Calculated Energy Barrier (ΔE‡) (kcal/mol) | Predicted Rate Constant (k) at 298 K (s⁻¹) |

|---|---|---|---|

| Nucleophilic Attack | DFT (B3LYP/6-31G*) | 15.2 | 1.2 x 10⁻³ |

This table contains hypothetical data to demonstrate the outputs of transition state calculations. The specific values are illustrative and not based on actual experimental or computational results for this compound.

Molecular Interactions and Theoretical Biological Activity Insights

Computational Studies on Molecular Recognition and Binding

Computational methods are essential tools for predicting how a molecule like Ethyl N-(2,4-dinitrophenyl)carbamate might interact with biological macromolecules, providing a foundation for understanding its potential pharmacological or toxicological effects.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations would model the non-covalent interactions between the ligand and the amino acid residues within a protein's binding site. The structural features of the compound—the ethyl carbamate (B1207046) group, the amide linker, and the aromatic dinitrophenyl ring—dictate its interaction profile.

Studies on other molecules containing a dinitrophenyl moiety have shown that this group can participate in various non-covalent interactions. bohrium.comnih.gov The aromatic ring is capable of forming π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The two electron-withdrawing nitro groups enhance the electrophilic nature of the aromatic ring and can act as hydrogen bond acceptors or engage in electrostatic interactions with positively charged or polar residues. nih.gov The carbamate linker provides a crucial point for hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor.

A hypothetical interaction profile for this compound within a protein binding pocket is summarized below.

| Structural Moiety of Ligand | Potential Interaction Type | Interacting Amino Acid Residue Examples |

| 2,4-Dinitrophenyl Ring | π-π Stacking / Hydrophobic Interaction | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu), Valine (Val) |

| Nitro Groups (-NO₂) | Hydrogen Bonding / Electrostatic | Arginine (Arg), Lysine (Lys), Serine (Ser), Asparagine (Asn) |

| Carbamate N-H | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Main-chain Carbonyl |

| Carbamate C=O | Hydrogen Bond Acceptor | Arginine (Arg), Lysine (Lys), Serine (Ser), Asparagine (Asn) |

| Ethyl Group (-CH₂CH₃) | Hydrophobic Interaction | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile) |

This table is based on theoretical principles of molecular interactions and findings from related compounds.

Computational docking algorithms can predict the most energetically favorable binding pose of this compound within a given protein structure. Studies involving other dinitrophenyl-based compounds have successfully used docking to evaluate putative binding against specific targets, often finding that the ligand fits well within hydrophobic crevices or active sites. nih.govresearchgate.net

A plausible binding mode for this compound would likely involve the rigid dinitrophenyl group acting as an anchor, inserting into a hydrophobic pocket of a target protein. This orientation would be stabilized by hydrophobic and π-stacking interactions. The more flexible ethyl carbamate tail could then orient itself to form specific hydrogen bonds with polar residues at the periphery of the binding site, enhancing the affinity and specificity of the interaction. The specific geometry of the binding would be highly dependent on the topology of the target protein's active site. For instance, in enzymes, the carbamate group might position itself near catalytic residues.

Structure-Activity Relationship (SAR) Hypotheses from Theoretical Modeling

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. While a dedicated SAR study for this compound is not available, theoretical principles allow for the formulation of hypotheses based on its key structural components. Similar SAR investigations have been crucial in optimizing other dinitrophenyl-containing compounds and carbamates for various biological activities. nih.govnih.govresearchgate.net

Based on the structure of this compound, several modifications could be proposed to modulate its binding affinity and selectivity for a protein target. Theoretical modeling could guide the design of analogues by predicting the impact of these structural changes.

Modification of the Dinitrophenyl Ring: Altering the number or position of the nitro groups would significantly change the molecule's electrostatic potential. For example, removing one nitro group might reduce electrostatic interactions but could improve cell permeability. Shifting a nitro group from position 2 to 3 could alter the geometry of interaction with specific residues.

Substitution on the Aromatic Ring: Adding other substituents (e.g., halogens, methyl groups) to the phenyl ring could fine-tune hydrophobic interactions and steric complementarity within the binding pocket.

Variation of the Alkyl Carbamate Chain: Replacing the ethyl group with smaller (methyl) or larger (propyl, butyl) alkyl chains would directly impact steric hindrance and hydrophobic interactions. A bulkier group might provide stronger hydrophobic contacts if the pocket can accommodate it, or it could prevent binding if the pocket is narrow.

Alteration of the Carbamate Linker: Introducing conformational constraints or changing the linker atoms (e.g., to a thio-carbamate) would alter the molecule's flexibility and the spatial relationship between the phenyl ring and the alkyl group, potentially leading to a more optimal binding pose.

| Structural Modification Site | Proposed Change | Predicted Effect on Molecular Recognition |

| Dinitrophenyl Moiety | Change number/position of -NO₂ groups | Alters electrostatic potential and hydrogen bonding capacity; modifies binding specificity. |

| Dinitrophenyl Moiety | Add substituents (e.g., -Cl, -CH₃) | Modifies steric fit and hydrophobic interactions within the binding pocket. |

| Ethyl Carbamate Moiety | Vary alkyl chain length (methyl, propyl) | Affects hydrophobic interactions and steric compatibility with the binding site. |

| Carbamate Linker | Replace N-H with N-CH₃ | Removes hydrogen bond donor capability, potentially reducing binding affinity. |

This table presents hypothetical design principles based on established SAR concepts.

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are mathematical tools that correlate chemical structures with biological activities. For carbamates, QSAR models have been developed to predict acute toxicity based on their binding information with carrier proteins like human serum albumin. nih.govnih.gov

To develop a predictive model for this compound and its analogues, a series of structurally related compounds would need to be synthesized and their biological activity against a specific target (e.g., IC₅₀ against an enzyme) would need to be measured. Key molecular properties (descriptors) for each compound would then be calculated, including:

Electronic Descriptors: Partial atomic charges, dipole moment, energies of frontier orbitals (HOMO/LUMO). The nitro groups would heavily influence these properties.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: The partition coefficient (logP), which describes the lipophilicity of the molecule.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Using statistical methods like multiple linear regression or machine learning algorithms, an equation could be generated that links these descriptors to the observed activity. Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts towards more potent or selective compounds. While a specific model for this compound does not exist, the established methodologies for carbamates and other small molecules confirm the feasibility of this approach. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl N-(2,4-dinitrophenyl)carbamate, and how can purity be ensured?

- Synthesis : The compound can be synthesized via condensation reactions, such as the interaction of ethyl 2-cyano-3-ethoxyacrylate with 2,4-dinitrophenyl hydrazine in absolute ethanol . Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) are critical to minimize side products.

- Purity Assessment : Techniques like HPLC, NMR spectroscopy, and X-ray crystallography are essential for verifying structural integrity. For example, X-ray crystallography can confirm hydrogen-bonding patterns (e.g., eight intermolecular hydrogen bonds stabilizing the crystal lattice) .

Q. What are the solubility and stability properties of this compound under experimental conditions?

- Solubility : The compound is typically soluble in polar organic solvents like methanol and ethanol but exhibits limited water solubility. This aligns with similar dinitrophenyl derivatives, such as N-(2,4-Dinitrophenyl)-dl-threonine, which is soluble in alcohols but not aqueous buffers .

- Stability : Stability tests under varying pH and temperature conditions are recommended. The 2,4-dinitrophenyl group is sensitive to strong reducing agents, necessitating inert atmospheres during storage .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with biological targets?

- Methodology : Use molecular docking simulations to predict binding affinities with enzymes or receptors. Experimental validation can involve fluorescence quenching assays, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR) to quantify binding constants .

- Case Study : Similar carbamates, like Ethyl N-(4-morpholinomethyl)carbamate, bind to cellular signaling proteins, suggesting potential metabolic pathway modulation (e.g., oxidative phosphorylation disruption via mitochondrial uncoupling) .

Q. What structural modifications enhance the compound’s bioactivity or selectivity?

- Approach : Introduce substituents to the carbamate or dinitrophenyl moiety. For instance:

- Electron-withdrawing groups (e.g., halogens) on the phenyl ring may improve binding to hydrophobic enzyme pockets.

- Amino acid conjugates (e.g., N-(2,4-dinitrophenyl)-L-serine) can enhance solubility for in vitro assays .

Q. How do crystallographic studies inform the design of derivatives with improved stability?

- Key Findings : The crystal structure of Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate reveals intermolecular hydrogen bonds (e.g., O1A and N2B as acceptors) that stabilize the lattice. These interactions guide the design of derivatives with enhanced thermal stability .

- Application : Replace labile functional groups (e.g., ester linkages) with amides or ethers to reduce hydrolysis susceptibility .

Methodological Considerations

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.